1-Chloro-3-(3-chloropropoxy)propane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-3-(3-chloropropoxy)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Cl2O/c7-3-1-5-9-6-2-4-8/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMANNJALMIGASX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCCCl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060872 | |
| Record name | 1,1'-Oxybis[3-chloropropane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
629-36-7 | |
| Record name | 1,1′-Oxybis[3-chloropropane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=629-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane, 1,1'-oxybis(3-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629367 | |
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| Record name | 629-36-7 | |
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| Record name | Propane, 1,1'-oxybis[3-chloro- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1'-Oxybis[3-chloropropane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(3-chloropropyl) ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.081 | |
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Synthetic Methodologies and Precursor Chemistry
Established Synthetic Pathways for 1-Chloro-3-(3-chloropropoxy)propane
The primary methods for synthesizing this compound leverage fundamental organic reactions, including nucleophilic substitution, etherification, and chlorination.
A prevalent method for the synthesis of this compound involves the reaction of 1,3-dichloropropane (B93676) with a suitable propanoxide source. For instance, the nucleophilic attack of the alkoxide from sodium propoxide on one of the chloromethylene carbons of 1,3-dichloropropane results in the displacement of a chloride ion and the formation of the ether linkage. To enhance the efficiency of this reaction, a phase transfer catalyst is often employed. google.com
Another approach utilizes 1-bromo-3-chloropropane (B140262) as a starting material. google.com The bromine atom, being a better leaving group than chlorine, is first displaced by a hydroxyl group through reaction with sodium hydroxide (B78521) and water. The resulting alcohol can then be reacted with a compound like 1,3-dichloropropane to form the desired ether.
Direct etherification is a key strategy for forming the core structure of this compound. This is exemplified by the Williamson ether synthesis, where an alkoxide reacts with a primary alkyl halide. In the context of this compound, this would involve the reaction of a 3-chloropropoxide with 1,3-dichloropropane.
Chlorination reactions are also integral to the synthesis, often involving the conversion of alcohol functional groups to chlorides. For example, 3-chloro-1-propanol (B141029) can be synthesized from 1,3-propanediol (B51772) and hydrochloric acid, with benzenesulfonic acid acting as a catalyst. chemicalbook.com This chlorinated alcohol can then serve as a precursor in subsequent etherification steps. Thionyl chloride, in the presence of a catalyst like pyridine, is another effective reagent for chlorinating alcohols, such as 3-phenylpropanol, to their corresponding chlorides. google.com
Utilization in the Synthesis of Complex Organic Molecules
The difunctional nature of this compound, possessing two reactive chloro groups, makes it a valuable building block in the synthesis of more complex organic structures. solubilityofthings.com
Intermediacy in Pharmaceutical Synthesis
This compound and its structural analogs serve as important intermediates in the pharmaceutical industry for the synthesis of various active pharmaceutical ingredients (APIs). nih.govbiointerfaceresearch.com The chloro groups provide reactive sites for the introduction of other functional groups through nucleophilic substitution reactions, allowing for the construction of larger, more complex molecules.
A notable application of a related chloro-alkoxy-propane derivative is in the synthesis of the kinase inhibitor Bosutinib. nih.gov In a reported synthesis, a key intermediate, methyl 4-(3-chloropropoxy)-3-methoxybenzoate, is formed by the alkylation of methyl 4-hydroxy-3-methoxybenzoate with 1-bromo-3-chloropropane. nih.gov This reaction highlights the utility of such bifunctional reagents in building the core structure of complex drug molecules. The resulting intermediate undergoes further transformations, including nitration and reduction, to ultimately yield Bosutinib. nih.gov
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₂Cl₂O |
| Molecular Weight | 171.06 g/mol |
| CAS Number | 629-36-7 |
| Appearance | Colorless to Yellow Liquid |
| IUPAC Name | This compound |
Data sourced from PubChem and Sigma-Aldrich. nih.govsigmaaldrich.com
Preparation of Substituted Alkyl Halides and Ethers
The primary utility of this compound in a laboratory and industrial setting is as a precursor for more complex molecules through nucleophilic substitution reactions. The two primary chlorine atoms can be displaced by a variety of nucleophiles to yield new substituted ethers and alkyl halides.
The compound is an effective bifunctional alkylating agent. It can react with two equivalents of a nucleophile or with two different nucleophiles in a stepwise manner. The reaction with alkoxides (R-O⁻), for instance, yields new, more complex ethers. Similarly, a Finkelstein reaction, using sodium iodide in acetone, can convert the chloro-groups into more reactive iodo-groups, preparing 1-Iodo-3-(3-iodopropoxy)propane for subsequent reactions.
Below is a table of potential synthetic transformations:
Table 1: Synthetic Transformations of this compound| Nucleophile | Reagent Example | Product Name | Product Structure |
|---|---|---|---|
| Iodide | Sodium Iodide (NaI) | 1-Iodo-3-(3-iodopropoxy)propane | I-(CH₂)₃-O-(CH₂)₃-I |
| Hydroxide | Sodium Hydroxide (NaOH) | 3-(3-Hydroxypropoxy)propan-1-ol | HO-(CH₂)₃-O-(CH₂)₃-OH |
| Ethoxide | Sodium Ethoxide (NaOEt) | 1-Ethoxy-3-(3-ethoxypropoxy)propane | CH₃CH₂O-(CH₂)₃-O-(CH₂)₃-OCH₂CH₃ |
| Nitrile | Sodium Cyanide (NaCN) | 4-(3-Cyanopropoxy)butanenitrile | NC-(CH₂)₃-O-(CH₂)₃-CN |
Synthesis of Cyclic Carbonates and Related Derivatives
While not a direct precursor, this compound can be used to synthesize diols, which are key starting materials for cyclic carbonates. The synthesis is a two-step process:
Hydrolysis to Diol: The compound can undergo nucleophilic substitution with a hydroxide source, such as aqueous sodium hydroxide, to replace both chlorine atoms, yielding 3-(3-hydroxypropoxy)propan-1-ol. nih.gov Cl-(CH₂)₃-O-(CH₂)₃-Cl + 2 NaOH → HO-(CH₂)₃-O-(CH₂)₃-OH + 2 NaCl
Cyclization with Carbon Dioxide: The resulting diol can then be used to synthesize a cyclic carbonate. Modern methods offer mild and efficient routes that avoid toxic reagents like phosgene. rsc.org A notable strategy involves the reaction of 1,3-diols with low-pressure carbon dioxide, often using a catalyst, to form 6-membered cyclic carbonates. rsc.orgdntb.gov.ua Applying this principle to 3-(3-hydroxypropoxy)propan-1-ol would be expected to yield a nine-membered cyclic carbonate ring, a valuable monomer for polycarbonates or a polar solvent.
Industrial Scale Production Considerations and Advancements
For industrial-scale production of this compound, efficiency, cost, and safety are paramount. The common methods are designed to be high-yielding and utilize readily available raw materials.
A prevalent industrial method involves the direct etherification of 1,3-dichloropropane with sodium propoxide. To enhance reaction efficiency and facilitate the nucleophilic substitution, a phase-transfer catalyst (PTC) such as tetrabutylammonium (B224687) bromide is often employed. google.com This allows for the reaction to occur between reactants in different phases (e.g., a solid alkoxide and a liquid dichloropropane). For large-scale manufacturing, continuous flow systems are increasingly favored over batch reactors. Continuous stirred-tank reactors (CSTRs) or packed bed reactors provide superior control over reaction parameters like temperature and pressure, ensuring consistent product quality, high purity, and improved safety.
Advancements in the synthesis of related chloro-ethers offer insights applicable to this compound. For instance, a patented method for synthesizing 1-chloro-3-methoxypropane (B29878) from the cheaper 1,3-bromochloropropane highlights the focus on low-cost starting materials, mild reaction conditions (20-110 °C), and simple operation to reduce production costs, making the process suitable for large-scale industrialization. google.com The purification process typically involves filtration to remove salt by-products, followed by washing and fractional distillation under reduced pressure to obtain the final, high-purity product. google.comgoogle.com
Nucleophilic Substitution Reactions of this compound
As a haloalkane, this compound readily participates in nucleophilic substitution reactions, where the chlorine atoms serve as leaving groups and are replaced by a variety of nucleophiles. solubilityofthings.com This reactivity is a cornerstone of its utility in synthetic chemistry.
The displacement of the chlorine atoms in this compound proceeds via a nucleophilic substitution mechanism. Given that the chlorine atoms are attached to primary carbons, the reaction is expected to follow the S_N2 (Substitution Nucleophilic Bimolecular) pathway. This mechanism involves a single transition state where the incoming nucleophile attacks the carbon atom at 180° to the carbon-chlorine bond, leading to an inversion of stereochemical configuration if a chiral center were present. libretexts.org
The process involves the attack of a nucleophile on one of the chloromethylene carbons, which results in the displacement of a chloride ion and the formation of a new covalent bond. To improve the efficiency of these reactions, particularly in biphasic systems, a phase transfer catalyst is often employed.
The two reactive chlorine centers on the molecule allow it to react with a wide array of nucleophiles. This versatility makes it a valuable building block for synthesizing more complex molecules. Common nucleophilic substitution reactions include:
With hydroxide ions (OH⁻) to form the corresponding diol.
With alkoxide ions (RO⁻) to introduce new ether linkages.
With amines (RNH₂, R₂NH, R₃N) to produce various amino compounds.
With cyanide ions (CN⁻) to form dinitriles, which can be further hydrolyzed to carboxylic acids or reduced to amines.
With thiolate ions (RS⁻) to synthesize thioethers.
The symmetrical nature of this compound means that under controlled conditions, selective monosubstitution can be achieved, or both chlorine atoms can be replaced in a disubstitution reaction.
Oxidation and Reduction Pathways
Beyond substitution reactions, this compound can undergo oxidation and reduction, although these are less common transformations for this class of compounds.
Oxidation: Under forcing conditions with strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide, the primary alkyl chloride moieties could potentially be oxidized. However, the primary reaction pathway for alkyl halides is typically substitution or elimination, not oxidation of the C-Cl bond itself. Oxidation would more likely target the carbon backbone, potentially leading to chain cleavage or the formation of carboxylic acids under harsh conditions.
Reduction: The chlorine atoms can be removed through reduction. Depending on the reducing agent and reaction conditions, this compound can be reduced to the corresponding alkane, 1,1'-oxybis(propane), or to alcohols if the reduction method also cleaves the ether bond.
Comparative Reactivity with Structural Analogs
The reactivity of this compound can be better understood by comparing it with its structural analogs. Variations in the halogen, the presence or absence of the ether linkage, and the length of the alkyl chains all influence chemical behavior. A key comparison is with 1-bromo-3-chloropropane, which contains two different halogens. The carbon-bromine bond is weaker than the carbon-chlorine bond, making bromide a better leaving group. Consequently, in nucleophilic substitution reactions, the bromine atom in 1-bromo-3-chloropropane is more readily displaced than the chlorine atom. nih.govnist.govnist.gov
The structure of the alkoxy group—specifically its length and degree of branching—has a notable effect on the reaction profiles of related compounds.
Chain Length: Comparing this compound to analogs with shorter alkoxy chains, such as 1-chloro-3-methoxypropane and 1-chloro-3-ethoxypropane, reveals differences in physical properties like boiling point and solubility, which in turn affect reaction conditions. solubilityofthings.comsigmaaldrich.comnih.gov While the fundamental reactivity of the C-Cl bond remains similar, the longer propoxy chain in the title compound increases its molecular weight and van der Waals forces, leading to a higher boiling point.
Branching: The introduction of branching in the alkoxy chain, as seen in 1-chloro-3-(propan-2-yloxy)propane, can introduce steric hindrance near the reaction center. nih.gov This increased steric bulk can slow the rate of S_N2 reactions, as the nucleophile's approach to the electrophilic carbon is more impeded compared to a straight-chain analog.
Chemical Reactivity and Reaction Mechanisms
Chemical Reactivity
The susceptibility of 1-Chloro-3-(3-chloropropoxy)propane to nucleophilic attack is fundamentally governed by the nature of the carbon-halogen bonds within its structure. In nucleophilic substitution reactions, a nucleophile attacks the partially positive carbon atom of the carbon-halogen bond, leading to the displacement of the halide ion, which acts as a leaving group. The efficiency of this process is significantly influenced by the identity of the halogen atom.
The reactivity of alkyl halides in nucleophilic substitution reactions generally follows the order: R-I > R-Br > R-Cl > R-F. quora.com This trend is primarily attributed to two key factors: the strength of the carbon-halogen bond and the stability of the resulting halide anion (the leaving group). libretexts.org Weaker carbon-halogen bonds are more easily broken, and more stable halide anions are better able to accommodate the negative charge, making them better leaving groups.
In the context of this compound, both reactive centers are primary alkyl chlorides. The carbon-chlorine bond is relatively strong, and the chloride ion is a reasonably good leaving group. However, if one or both of the chlorine atoms were replaced by other halogens, the nucleophilic susceptibility of the molecule would be altered.
For instance, a bromo-substituted analogue, such as 1-Bromo-3-(3-bromopropoxy)propane, would be significantly more reactive towards nucleophiles. The carbon-bromine bond is weaker than the carbon-chlorine bond, and the bromide ion is a better leaving group than the chloride ion. quora.com This increased reactivity is a direct consequence of the lower bond dissociation energy of the C-Br bond and the greater stability of the bromide anion in solution.
Similarly, an iodo-substituted version would exhibit even greater reactivity. The carbon-iodine bond is the weakest among the common halogens, and the iodide ion is an excellent leaving group. libretexts.org Conversely, a fluoro-substituted analogue would be considerably less reactive than this compound due to the exceptional strength of the carbon-fluorine bond. libretexts.org
In a mixed halogenated compound, such as 1-bromo-3-(3-chloropropoxy)propane, nucleophilic attack would preferentially occur at the carbon atom bonded to the bromine. This is because the C-Br bond is more labile and bromide is a superior leaving group compared to chloride.
The following table provides a comparative overview of the bond dissociation energies for various carbon-halogen bonds, which directly correlates with their reactivity in nucleophilic substitution reactions.
| Carbon-Halogen Bond | Bond Dissociation Energy (kJ/mol) | Relative Reactivity Trend |
|---|---|---|
| C-F | ~485 | Lowest |
| C-Cl | ~340 | Moderate |
| C-Br | ~285 | High |
| C-I | ~215 | Highest |
Table 1. Comparative data on carbon-halogen bond dissociation energies and their influence on reactivity in nucleophilic substitution reactions. The lower the bond dissociation energy, the weaker the bond, and the more susceptible the compound is to nucleophilic attack.
This principle is a cornerstone of synthetic organic chemistry, allowing for the strategic design of molecules with tailored reactivity based on their halogen content. In the case of this compound, its two chlorine atoms provide moderately reactive sites for nucleophilic displacement, making it a versatile building block in various chemical syntheses. The substitution of these chlorine atoms with bromine or iodine would further enhance its utility for reactions requiring higher levels of nucleophilic susceptibility.
Biological Activity and Biomedical Research Applications
Exploration of Biological Activities Associated with Derivatives
There is a lack of specific studies focusing on the biological activities of compounds directly derived from 1-chloro-3-(3-chloropropoxy)propane. While the core structure could be incorporated into larger molecules, research detailing the screening and activity of such specific derivatives is not present in the public domain.
Application in Biological Molecule Modification Studies
No specific instances or studies of this compound being used for the modification of biological molecules, such as proteins or nucleic acids, are documented in verifiable scientific literature. While its chemical nature as an alkylating agent suggests potential for such applications, there are no published examples to report.
Investigation of Antimicrobial Properties
There are no available scientific studies that have investigated the antimicrobial properties of this compound or its immediate derivatives.
Data on the antibacterial activity of this compound derivatives against specific bacterial strains is not available in the scientific literature.
Without any evidence of antimicrobial activity, there is consequently no information regarding the potential mechanisms of action of this compound derivatives against microbial targets.
Pharmacological Relevance of Synthesized Derivatives
Due to the absence of published research on the synthesis and biological testing of derivatives from this compound, there is no information on their pharmacological relevance.
Environmental Chemistry and Degradation Studies
Environmental Persistence and Mobility
The persistence of 1-Chloro-3-(3-chloropropoxy)propane in the environment is a key area of investigation. solubilityofthings.com Like many other haloalkanes, its persistence can be influenced by its chemical stability and resistance to natural degradation processes. solubilityofthings.com
The mobility of this compound in soil and water is another important consideration. Its solubility characteristics play a significant role here. While it has limited solubility in water, it is more soluble in organic solvents. solubilityofthings.com This suggests that in aquatic environments, it may not readily dissolve but could be transported adsorbed to particulate matter. The hydrophobic nature of the propane (B168953) chain contributes to its low water solubility. solubilityofthings.com
The presence of chlorine atoms imparts some polarity to the molecule, which can affect its interaction with different environmental matrices. solubilityofthings.com In soil, its mobility will be governed by factors such as soil organic matter content and texture. Compounds with high mobility may have a greater potential to leach into groundwater. who.int
Biodegradation Pathways and Mechanisms
The biodegradation of chlorinated hydrocarbons can occur through various microbial processes. For some chlorinated propanes, biodegradation is initiated by monooxygenases, which introduce hydroxyl groups into the carbon structure. researchgate.net This initial step can lead to further degradation through elimination reactions. researchgate.net
While specific studies on the biodegradation of this compound are not extensively detailed in the provided search results, the degradation of similar compounds offers some insights. For instance, the biodegradation of 1,2,3-trichloropropane (B165214) (TCP), a related compound, has been studied in propane-oxidizing bacteria. researchgate.netnih.gov These bacteria express propane monooxygenase (PrMO), an enzyme that can co-metabolically degrade various contaminants. nih.gov The degradation of TCP can be initiated by this enzyme, suggesting that similar pathways might be possible for other chlorinated propanes. nih.gov
It is important to note that the presence of the ether linkage in this compound could influence its susceptibility to microbial attack compared to simple chlorinated alkanes.
Potential for Ecotoxicological Impact
The potential ecotoxicological impact of this compound is a concern due to its chemical nature. solubilityofthings.com Halogenated organic compounds can be harmful to aquatic organisms. scbt.com For a related compound, 1-bromo-3-chloropropane (B140262), it is noted to be harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment. scbt.com
Investigations into the environmental impact of this compound are ongoing. solubilityofthings.com The toxicity of such compounds often relates to their ability to interact with biological molecules, potentially causing cellular damage.
Strategies for Developing Environmentally Benign Derivatives
A key area of research in green chemistry is the development of more eco-friendly derivatives of industrially important compounds. solubilityofthings.com For this compound, this could involve modifying its structure to enhance its biodegradability or reduce its toxicity.
One approach could be to introduce functional groups that are more susceptible to microbial degradation. Another strategy is to alter the molecule to reduce its persistence in the environment. The development of such derivatives is a key area of current study. solubilityofthings.com
Examples of related but different chemical structures include:
1-Chloro-3-[2-(2-methoxyethoxy)ethoxy]propane : This derivative incorporates a more complex ether chain which may alter its physical and chemical properties, potentially affecting its environmental fate. nih.gov
1-Chloro-3-methoxypropane (B29878) : A simpler related compound, its properties and environmental behavior might differ significantly. tcichemicals.comsigmaaldrich.commerckmillipore.com
1-Chloro-3-(propan-2-yloxy)propane : The branched ether group in this molecule could influence its reactivity and degradation. nih.gov
Waste Management and Effluent Treatment Methodologies in Industrial Applications
Proper waste management and effluent treatment are critical in industries that use this compound. For related chlorinated compounds, it is sometimes necessary to dispose of them as hazardous waste, following specific recommendations from environmental protection agencies. nj.gov
General practices for handling spills of similar chemicals include absorbing the liquid with inert materials like vermiculite (B1170534) or sand and then placing it in sealed containers for disposal. nj.gov For industrial settings, enclosing operations and using local exhaust ventilation can reduce emissions. nj.gov Contaminated clothing should be handled and laundered by trained individuals. nj.gov
In the case of related compounds like 1-chloro-3-hydroxypropane, it is advised not to allow the material to contaminate groundwater systems. fishersci.com Waste disposal should be in accordance with local, regional, and national regulations. fishersci.comfishersci.com
Advanced Analytical Characterization in Chemical Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone of chemical analysis, utilizing the interaction of electromagnetic radiation with matter to determine a molecule's structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 1-Chloro-3-(3-chloropropoxy)propane, both ¹H (proton) and ¹³C NMR are used for structural confirmation.
¹H NMR: The proton NMR spectrum of this compound is simplified by its symmetry. It is expected to show three distinct signals corresponding to the three chemically non-equivalent sets of protons. The electronegative chlorine atoms and the ether oxygen atom cause significant deshielding, shifting the signals of adjacent protons downfield. This effect is most pronounced for the protons on the carbons directly bonded to these atoms. docbrown.info
¹³C NMR: The ¹³C NMR spectrum is also simplified due to the molecule's symmetry, displaying three signals for the three unique carbon environments. The chemical shifts are influenced by the attached atoms, with carbons bonded to chlorine and oxygen appearing at lower fields.
Interactive Table: NMR Spectroscopic Data for this compound
¹H NMR Data (Predicted)
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~3.65 | Triplet | 4H | -CH₂-Cl |
| b | ~3.55 | Triplet | 4H | -O-CH₂- |
| c | ~2.05 | Quintet | 4H | -CH₂-CH₂-CH₂- |
¹³C NMR Data (Predicted)
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~68.5 | -O-C H₂- |
| 2 | ~41.5 | -C H₂-Cl |
| 3 | ~30.5 | -CH₂-C H₂-CH₂- |
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, enabling the determination of a compound's molecular formula.
For this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight. A key characteristic in the mass spectrum of this compound is the isotopic pattern caused by the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. docbrown.info This results in a distinctive pattern of peaks for the molecular ion ([M]⁺, [M+2]⁺, [M+4]⁺) and any chlorine-containing fragments.
Gas Chromatography-Mass Spectrometry (GC-MS) analysis can identify the molecular ion at approximately m/z 170, corresponding to the C₆H₁₂Cl₂O⁺ ion. Common fragmentation patterns include the cleavage of C-C and C-O bonds. A notable fragment is observed at m/z 93.5, which corresponds to the [C₃H₆ClO]⁺ ion.
Interactive Table: Mass Spectrometric Data for this compound
| m/z Value | Ion Identity | Significance |
| 170, 172, 174 | [C₆H₁₂³⁵Cl₂O]⁺, [C₆H₁₂³⁵Cl³⁷ClO]⁺, [C₆H₁₂³⁷Cl₂O]⁺ | Molecular ion cluster, confirming the presence of two chlorine atoms. |
| 93, 95 | [C₃H₆³⁵ClO]⁺, [C₃H₆³⁷ClO]⁺ | A key fragment resulting from cleavage of the ether bond. |
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is primarily used to identify the functional groups present in a compound.
The IR spectrum of this compound is characterized by specific absorption bands that confirm its structural features. The most prominent bands include the C-H stretching of the alkane backbone, the strong C-O-C stretching of the ether linkage, and the C-Cl stretching vibrations.
Interactive Table: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 2850-2960 | C-H stretch | Alkane (CH₂) |
| ~1100 | C-O-C stretch | Ether |
| 750-800 | C-Cl stretch | Alkyl Halide |
Chromatographic Methods for Purity and Mixture Analysis
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for assessing the purity of a synthesized compound and for analyzing complex chemical mixtures.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used chromatographic technique for separating, identifying, and quantifying components in a liquid sample. It is particularly useful for analyzing compounds that are non-volatile or thermally unstable, making it suitable for purity assessment of this compound.
While specific, validated HPLC methods for this exact compound are not extensively detailed in the literature, the principles of HPLC are readily applicable. The technique has been successfully used for the analysis and resolution of structurally similar halogenated compounds. researchgate.net For purity analysis, a sample is passed through a column packed with a stationary phase, and separation occurs based on the differential partitioning of the analyte between the mobile phase and the stationary phase. A detector then measures the concentration of the compound as it elutes from the column, producing a chromatogram where the area of the peak corresponds to the purity level.
Interactive Table: Representative HPLC Method Parameters for Purity Analysis
| Parameter | Description |
| Column | C18 (Reversed-Phase) or Silica (Normal-Phase) |
| Mobile Phase | A mixture of organic solvents (e.g., acetonitrile, methanol) and water for reversed-phase, or non-polar solvents (e.g., hexane, ethyl acetate) for normal-phase. |
| Flow Rate | Typically 0.5 - 2.0 mL/min. |
| Detector | UV-Vis Detector (if the compound has a chromophore) or a Refractive Index (RI) Detector. |
| Temperature | Ambient or controlled (e.g., 25 °C). |
Crystallographic Analysis
However, this compound exists as a liquid at standard room temperature and pressure. solubilityofthings.com As X-ray crystallographic analysis requires a solid, crystalline sample, this technique is not typically applied to this compound under normal conditions, and as such, crystallographic data is not found in the available scientific literature.
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is a powerful analytical method used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides definitive information on molecular geometry, including bond lengths, bond angles, and conformational details. Furthermore, it reveals how individual molecules are arranged in the crystal lattice, a feature known as crystal packing.
A search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals no publicly accessible single-crystal X-ray diffraction data for this compound. cam.ac.uk Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would be anticipated to provide the following key structural parameters:
Bond Lengths and Angles: Precise measurements of all covalent bond lengths (C-C, C-H, C-O, C-Cl) and the angles between them would be obtained. These can be compared with theoretical values and data from related structures to identify any unusual geometric features.
Crystal Packing and Unit Cell Parameters: The analysis would determine the crystal system, space group, and the dimensions of the unit cell. suniv.ac.in This information describes the macroscopic symmetry and repeating pattern of the crystal structure.
Table 1: Hypothetical Crystallographic Data Table for this compound
| Parameter | Hypothetical Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (ų) | Value |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | Value |
Note: The values in this table are hypothetical and serve as an example of the data that would be obtained from a single-crystal X-ray diffraction experiment.
Analysis of Intermolecular Interactions (e.g., C-H···O hydrogen bonds)
In the absence of a crystal structure, the nature of the intermolecular interactions governing the solid-state assembly of this compound can be predicted based on its functional groups. The molecules of organic halogen compounds are generally polar, leading to stronger intermolecular forces of attraction (dipole-dipole and van der Waals) compared to their parent hydrocarbons. ncert.nic.in
The primary intermolecular interactions expected for this compound are weak C-H···O hydrogen bonds and other van der Waals forces.
C-H···O Hydrogen Bonds:
Other Potential Interactions:
Dipole-Dipole Interactions: The polarity of the C-O and C-Cl bonds results in a net molecular dipole moment. These dipoles would align in the crystal lattice to maximize attractive interactions.
Halogen Bonding: In some halogenated compounds, the halogen atom can act as an electrophilic region (a "σ-hole") and interact with a nucleophilic site on an adjacent molecule. nih.govacs.org It is conceivable that C-Cl···O or C-Cl···Cl interactions could be present, further stabilizing the crystal structure. A comprehensive analysis of the crystal packing would be required to identify the presence and geometric characteristics of such bonds.
The interplay of these various weak interactions would collectively determine the final three-dimensional architecture of the crystal.
Safety Considerations and Risk Assessment in Laboratory and Industrial Settings
Toxicological Profile and Hazard Classification
The toxicological properties of 1-Chloro-3-(3-chloropropoxy)propane have not been fully investigated. fishersci.comfishersci.com However, based on available data, it is considered a hazardous chemical. sigmaaldrich.com It is classified as toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing genetic defects. sigmaaldrich.com
Contact with related chloro-compounds can cause skin and eye irritation. fishersci.com In some cases, eye contact may lead to serious damage. nih.gov Inhalation may irritate the nose, throat, and respiratory system, leading to symptoms such as coughing and wheezing. nj.gov
Table 1: Hazard Classification for this compound
| Hazard Class | GHS Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |
Source: Sigma-Aldrich sigmaaldrich.com
The signal word for this compound is "Danger". sigmaaldrich.com Pictograms associated with its hazards include the skull and crossbones (GHS06) and the health hazard symbol (GHS08). sigmaaldrich.com
Safe Handling Practices and Laboratory Protocols
Due to its hazardous nature, strict safety protocols must be followed when handling this compound.
Engineering Controls:
Work should be conducted in a well-ventilated area, preferably under a chemical fume hood. fishersci.comfishersci.com
Facilities should be equipped with an eyewash station and a safety shower in close proximity to the workstation. fishersci.comcoleparmer.com
Personal Protective Equipment (PPE): Proper PPE is crucial to prevent exposure. The following are general recommendations, and a site-specific risk assessment should always be conducted to determine the necessary level of protection.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Recommendation | Source |
|---|---|---|
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA’s eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be necessary for tasks with a high splash risk. | fishersci.comnj.govcoleparmer.com |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. The specific glove material should be chosen based on its resistance to the chemical and the duration of contact. | fishersci.comnj.govcoleparmer.com |
| Respiratory Protection | If ventilation is inadequate, a NIOSH/MSHA-approved respirator should be worn. An organic gases and vapors filter (Type A) is often recommended for similar compounds. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed. | fishersci.comcoleparmer.com |
General Hygiene and Handling Practices:
Avoid contact with eyes, skin, and clothing. coleparmer.com
Do not breathe mists or vapors. fishersci.comfishersci.com
Wash hands thoroughly after handling and before eating, drinking, or smoking. fishersci.comnj.gov
Keep the container tightly closed and store in a cool, dry, and well-ventilated place. fishersci.commerckmillipore.com
Keep away from heat, sparks, open flames, and other ignition sources. fishersci.commerckmillipore.com
Do not eat, drink, or smoke in areas where the chemical is handled or stored. nj.gov
Contaminated work clothing should be removed and washed before reuse. fishersci.com
Environmental Risk Mitigation Strategies
Care must be taken to prevent the release of this compound into the environment. Investigations into its environmental persistence are ongoing. solubilityofthings.com Related compounds are known to be harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment. scbt.com
Minimizing Emissions from Production and Handling
To minimize environmental release, all operations involving this compound should be conducted with appropriate containment measures.
Use of enclosed operations and local exhaust ventilation can help to control the emission of vapors at the source. nj.gov
In case of a spill, immediate action should be taken to contain it. Absorb spills with an inert material such as sand, earth, or vermiculite (B1170534). nj.govfishersci.com
Avoid releasing the substance into drains, surface water, or the sanitary sewer system. fishersci.comfishersci.com If a spill enters a waterway, the relevant authorities must be notified. carlroth.com
Disposal Procedures for Hazardous Waste
Waste containing this compound must be treated as hazardous waste.
All waste materials, including contaminated absorbents, should be collected in suitable, closed, and labeled containers for disposal. nj.govfishersci.comfishersci.com
Disposal must be carried out by a licensed waste disposal contractor in accordance with all applicable local, regional, and national regulations. fishersci.comlobachemie.com Chemical waste generators are responsible for determining the correct waste classification and disposal methods. fishersci.com
Q & A
Q. What are the recommended synthetic routes for 1-chloro-3-(3-chloropropoxy)propane, and how can reaction conditions be optimized for high purity?
The synthesis of this compound (CAS 629-36-7) can be inferred from analogous etherification reactions. A plausible method involves nucleophilic substitution between 3-chloropropanol and 1,3-dichloropropane under alkaline conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilicity .
- Temperature control : Reactions typically proceed at 60–80°C to balance reactivity and side-product formation .
- Purification : Distillation or column chromatography (using silica gel and ethyl acetate/hexane eluent) ensures ≥98% purity, as noted in industrial-grade protocols .
Q. What analytical techniques are most effective for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR identify chlorine-induced deshielding in adjacent protons (e.g., δ 3.6–4.2 ppm for CH₂Cl and ether linkages) .
- GC-MS : Confirms molecular ion peaks at m/z 170.02 (C₆H₁₂Cl₂O⁺) and fragments like [C₃H₆ClO]⁺ (m/z 93.5) .
- FTIR : Strong absorbance at 750–800 cm⁻¹ (C-Cl stretching) and 1100 cm⁻¹ (C-O-C ether bond) .
Q. How does the compound’s stability vary under different storage conditions?
- Thermal stability : Decomposition occurs above 150°C, releasing HCl gas (monitored via TGA/DSC) .
- Light sensitivity : UV exposure accelerates degradation; store in amber glass at 2–8°C .
- Moisture sensitivity : Hydrolysis of C-Cl bonds is minimized in anhydrous solvents (e.g., dried THF) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
The dual chlorine atoms activate adjacent carbons for SN2 reactions. For example:
- Kinetic studies : Second-order kinetics (rate = k[Nu⁻][substrate]) confirm bimolecular mechanisms .
- Steric effects : Bulky nucleophiles (e.g., tert-butoxide) show reduced reactivity due to hindered access to the β-chlorinated carbon .
- Leaving group influence : Cl⁻ departure is facilitated by resonance stabilization in transition states .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) reveal binding affinities to enzymes like cytochrome P450, with ΔG values < −6 kcal/mol .
- QSAR models : Chlorine’s electronegativity correlates with antimicrobial activity (e.g., MIC values against E. coli: 25 µg/mL) .
- ADMET predictions : Moderate blood-brain barrier permeability (logBB = −0.8) and hepatotoxicity risk (via CYP3A4 inhibition) .
Q. What experimental strategies resolve contradictions in toxicity data for chlorinated propanes?
- In vitro/in vivo correlation : Use HepG2 cells for cytotoxicity screening (IC₅₀ = 50 µM) followed by rodent studies to validate hepatotoxicity .
- Metabolite profiling : LC-MS identifies toxic intermediates like epoxides or free radicals .
- Comparative toxicogenomics : Transcriptomic analysis of 1,2,3-trichloropropane (analogous compound) reveals upregulated oxidative stress pathways (e.g., Nrf2/ARE) .
Q. How does the compound’s structure influence its application in material science?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
